molecular formula C18H36O B3121030 cis-6-Octadecen-1-ol CAS No. 2774-87-0

cis-6-Octadecen-1-ol

Cat. No. B3121030
CAS RN: 2774-87-0
M. Wt: 268.5 g/mol
InChI Key: TVPWKOCQOFBNML-SEYXRHQNSA-N
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Description

“Cis-6-Octadecen-1-ol”, also known as “Petroselinyl alcohol” or “Oleyl alcohol”, is an unsaturated fatty alcohol with the molecular formula C18H36O . It is a colorless oil, mainly used in cosmetics .


Synthesis Analysis

“Cis-6-Octadecen-1-ol” can be produced by the hydrogenation of oleic acid esters by Bouveault–Blanc reduction, which avoids reduction of the C=C group (as would occur with usual catalytic hydrogenation). The required oleate esters are obtained from beef fat, fish oil, and, in particular, olive oil (from which it gains its name) .


Molecular Structure Analysis

The condensed structural formula of “Cis-6-Octadecen-1-ol” is CH3(CH2)7−CH=CH− (CH2)8OH . The InChI string is InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9- .


Physical And Chemical Properties Analysis

“Cis-6-Octadecen-1-ol” has a molar mass of 268.48 g/mol . It has a density of 0.845-0.855 g/cm3 . It is insoluble in water . Its melting point ranges from 13 to 19 °C and its boiling point ranges from 330 to 360 °C .

Future Directions

“Cis-6-Octadecen-1-ol” has been investigated as a carrier for delivering medications through the skin or mucus membranes, particularly the lungs . It is also being sold for research purposes , indicating that it may have potential applications in future scientific studies.

properties

IUPAC Name

(Z)-octadec-6-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPWKOCQOFBNML-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C\CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314830
Record name (6Z)-6-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Petroselinyl alcohol

CAS RN

2774-87-0
Record name (6Z)-6-Octadecen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6Z)-6-Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MSF Lie Ken Jie, X Fu - Lipids, 1998 - Wiley Online Library
… cis-6-Octadecen-1-ol was prepared by semihydrogenation of 6-octadecyn-1-ol over Lindlar catalyst (22). trans-9-Octadecen-1-ol was obtained by isomerization of cis-9-octadecen-1-ol …
Number of citations: 6 aocs.onlinelibrary.wiley.com

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